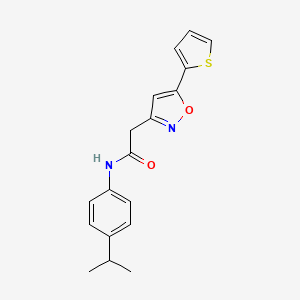![molecular formula C27H25ClFN3O2 B2557251 3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride CAS No. 2097910-33-1](/img/structure/B2557251.png)
3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzoyl group, a piperazine ring, a fluorophenyl group, and a methoxyquinoline group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The piperazine ring and the fluorophenyl group are likely to influence the compound’s three-dimensional structure and its interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with electrophiles, and the fluorine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might make the compound more soluble in water, while the fluorophenyl group could increase its lipophilicity .Applications De Recherche Scientifique
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives exhibit a wide range of pharmacological activities, including anxiolytic-like, antidepressant, nootropic, antinociceptive activities, and antioxidant capacity in various in vitro and in vivo models. Notably, N-cycloalkyl-N-benzoylpiperazine derivatives have been synthesized and evaluated for their potential in treating anxiety-related disorders, demonstrating significant anxiolytic-like activity without affecting locomotor activity or motor coordination, mediated by the opioid system (Strub et al., 2016).
Antagonistic Activities
Small molecule antagonists, including piperazine derivatives, have been explored for their role in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis by targeting chemokine receptors like CCR3. These antagonists have demonstrated the ability to inhibit intracellular calcium mobilization and eosinophil chemotaxis induced by CCR3 agonist ligands in vitro, showcasing their potential as therapeutic agents (Willems & IJzerman, 2009).
Metabolic Pathways
The metabolism of arylpiperazine derivatives, which are clinically used for treating depression, psychosis, or anxiety, involves extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. This metabolic pathway highlights the significance of understanding the pharmacokinetics and pharmacodynamics of these compounds for their effective clinical use (Caccia, 2007).
Antimicrobial and Antioxidant Applications
Piperazine derivatives, as part of benzoxazinoids or benzoxazolinones, have been identified for their roles in plant defense against biological threats and potential as antimicrobial scaffolds. These compounds, through their interaction with various enzymes and redox mediators, offer a promising avenue for the remediation of organic pollutants and the development of new antimicrobial agents (Husain & Husain, 2007; de Bruijn, Gruppen, & Vincken, 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2.ClH/c1-33-22-11-12-25-23(17-22)26(24(18-29-25)27(32)19-5-3-2-4-6-19)31-15-13-30(14-16-31)21-9-7-20(28)8-10-21;/h2-12,17-18H,13-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIZIAALQUCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-propyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557169.png)
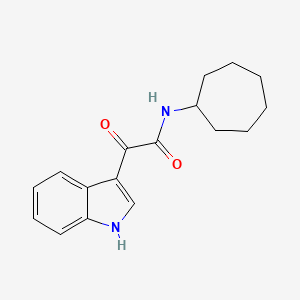
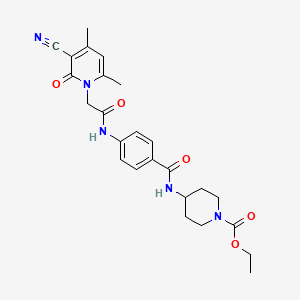
![N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557175.png)
![Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2557176.png)
![Dimethyl 5-[bis(anilinocarbonyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2557177.png)
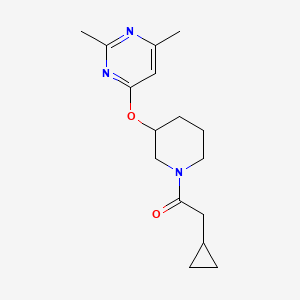
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)
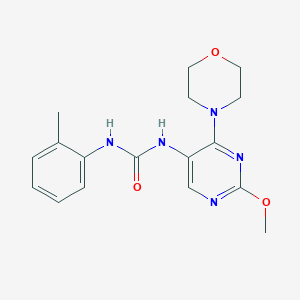
![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)


